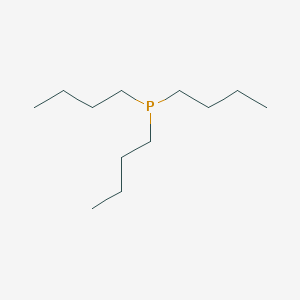
Tributylphosphine
Cat. No. B147548
Key on ui cas rn:
998-40-3
M. Wt: 202.32 g/mol
InChI Key: TUQOTMZNTHZOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04892944
Procedure details


In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate obtained as in Example 12 (1st step) and a solution of 4.2 g of maleic acid dissolved in 5.0 g of water was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbonate ions being less than 2 ppm, water was distilled off. The residue formed was recrystallized from methyl ethyl ketone to produce 1-1.2 g (94.1% of the theoretical yield, yield of 59.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium monomaleate.



Name
tri-n-butylmethylphosphonium carbonate
Quantity
10 g
Type
reactant
Reaction Step Three


Name

Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[CH2:5]([P+:9]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])[CH3:10])[CH2:6][CH2:7][CH3:8].[CH2:19]([P+:23]([CH3:32])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22].[C:33]([OH:40])(=[O:39])/[CH:34]=[CH:35]\[C:36]([OH:38])=[O:37].C(=O)=O>O>[CH2:15]([P:9]([CH2:5][CH2:6][CH2:7][CH3:8])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18].[C:33]([O-:40])(=[O:39])/[CH:34]=[CH:35]\[C:36]([O-:38])=[O:37].[CH2:28]([P+:23]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:24][CH2:25][CH2:26][CH3:27])[CH3:32])[CH2:29][CH2:30][CH3:31].[CH2:5]([P+:9]([CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18])[CH2:6][CH2:7][CH3:8] |f:0.1.2,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
tri-n-butylmethylphosphonium carbonate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.C(CCC)[P+](C)(CCCC)CCCC.C(CCC)[P+](CCCC)(CCCC)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained as in Example 12 (1st step)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For more completely removing carbon dioxide, degassing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from methyl ethyl ketone
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].C(CCC)[P+](C)(CCCC)CCCC.C(CCC)[P+](CCCC)(CCCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
